molecular formula C17H15NO2 B3075874 1-(2-phenylethyl)-1H-indole-2-carboxylic acid CAS No. 1036569-09-1

1-(2-phenylethyl)-1H-indole-2-carboxylic acid

Cat. No. B3075874
CAS RN: 1036569-09-1
M. Wt: 265.31 g/mol
InChI Key: UFIBJORPDOFOAW-UHFFFAOYSA-N
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Description

The compound “1-(2-phenylethyl)-1H-indole-2-carboxylic acid” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of fentanyl, a related compound, involves the condensation of the aryl amino group of N-phenyl-1-(2-phenylethyl)piperidin-4-amine with propanoic acid .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. For instance, the metabolism of fentanyl involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. For instance, fentanyl has a molecular weight of 336.5 g/mol .

Scientific Research Applications

1. Glycine-site NMDA Receptor Antagonism

(E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid, a derivative of 1-(2-phenylethyl)-1H-indole-2-carboxylic acid, has been identified as a potent and selective antagonist of the glycine site of the N-methyl-d-aspartate (NMDA) receptor. This compound shows promise in optimizing in vivo potency, duration of action, and binding activity for therapeutic applications, particularly in the murine stroke model (Baron et al., 2005).

2. Antibacterial and Antifungal Properties

Indole-2-carboxylic acid derivatives, synthesized from 1-Propyl-1H-indole-2-carboxylic acid, have shown significant antibacterial activities against various bacteria including Staphylococcus aureus, Escherichia coli, and moderate antifungal activities against fungi like Candida albicans. This positions these derivatives as potential candidates for developing new antimicrobial agents (Raju et al., 2015).

3. Oligomerization with Thiols

Research involving the oligomerization of indole derivatives, such as indole-5-carboxylic acid with thiols, has led to the formation of various compounds like 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid. These compounds could be relevant in the development of new pharmaceuticals or materials (Mutulis et al., 2008).

4. Synthesis of Novel Derivatives

Studies have focused on synthesizing novel 1-phenyl-1H-indole-2-carboxylic acids with various substituents, such as dialkylamino and sulfur-containing groups. These compounds have potential applications in medicinal chemistry and drug design (Unangst et al., 1987).

5. Allosteric Modulation of the CB₁ Receptor

N-phenylethyl-1H-indole-2-carboxamides, related to this compound, have been synthesized as the first structure-activity relationship study of allosteric modulators of the CB(1) receptor. These compounds demonstrate significant potential in the field of cannabinoid research (Piscitelli et al., 2012).

Mechanism of Action

The mechanism of action for similar compounds often involves interaction with biological receptors. For example, fentanyl acts as an opioid analgesic, a mu-opioid receptor agonist .

Safety and Hazards

Similar compounds, such as fentanyl, are potent substances with a high potential for abuse, which may lead to severe psychological or physical dependence .

Future Directions

Research into similar compounds is ongoing, with recent investigations focusing on predicting the terahertz spectra of molecular crystals of fentanyl and its analogs . Other research is exploring the medicinal chemistry of 2-phenethylamines .

properties

IUPAC Name

1-(2-phenylethyl)indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c19-17(20)16-12-14-8-4-5-9-15(14)18(16)11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIBJORPDOFOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 1-(2-phenylethyl)-1H-indole-2-carboxylate (318 mg) was dissolved in methanol (5 ml), 2M aqueous sodium hydroxide solution (1.14 ml) was added, and the mixture was stirred at room temperature for 17 hr. The aqueous layer was adjusted to pH 7 with 1M hydrochloric acid, saturated brine was added, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give 1-(2-phenylethyl)-1H-indole-2-carboxylic acid (300 mg). The obtained 1-(2-phenylethyl)-1H-indole-2-carboxylic acid (300 mg), 1-tert-butyl 3-methyl (3R,5S)-5-[(2-methylpropyl)amino]piperidine-1,3-dicarboxylate (185 mg) and diisopropylethylamine (431 μl) were dissolved in methylene chloride (5 ml), chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (168 mg) was added, and the mixture was stirred at room temperature for 15 hr. Aqueous sodium bicarbonate was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was subjected to silica gel column chromatography, and a fraction eluted with ethyl acetate was concentrated under reduced pressure to give the object product (83 mg).
Name
Methyl 1-(2-phenylethyl)-1H-indole-2-carboxylate
Quantity
318 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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